molecular formula C11H6Cl2F4O2 B13497683 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one

Cat. No.: B13497683
M. Wt: 317.06 g/mol
InChI Key: TVXIDDFDVUSXMH-YWEYNIOJSA-N
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Description

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is a synthetic organic compound characterized by the presence of dichlorophenyl and tetrafluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenyl derivatives with fluorinated reagents under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is unique due to its tetrafluorinated structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C11H6Cl2F4O2

Molecular Weight

317.06 g/mol

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one

InChI

InChI=1S/C11H6Cl2F4O2/c12-6-2-1-5(3-7(6)13)8(18)4-9(19)11(16,17)10(14)15/h1-4,10,18H/b8-4-

InChI Key

TVXIDDFDVUSXMH-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=C/C(=O)C(C(F)F)(F)F)/O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=CC(=O)C(C(F)F)(F)F)O)Cl)Cl

Origin of Product

United States

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